molecular formula C18H13N3OS B5776500 N-1,3-benzothiazol-2-yl-N'-1-naphthylurea CAS No. 26135-13-7

N-1,3-benzothiazol-2-yl-N'-1-naphthylurea

Cat. No. B5776500
CAS RN: 26135-13-7
M. Wt: 319.4 g/mol
InChI Key: JKGUWXHDDVUFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-N'-1-naphthylurea, also known as BPU, is a chemical compound that has been extensively studied for its various biological activities. This compound belongs to the class of benzothiazole derivatives and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-1,3-benzothiazol-2-yl-N'-1-naphthylurea is not fully understood. However, it has been suggested that N-1,3-benzothiazol-2-yl-N'-1-naphthylurea exerts its effects by inhibiting various signaling pathways involved in cancer growth and inflammation. N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has also been found to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified. N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has also been extensively studied, and its biological activities are well documented. However, N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has some limitations for lab experiments. It is a yellow solid, which can make it difficult to handle and store. N-1,3-benzothiazol-2-yl-N'-1-naphthylurea is also relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-N'-1-naphthylurea. One potential area of research is the development of N-1,3-benzothiazol-2-yl-N'-1-naphthylurea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-1,3-benzothiazol-2-yl-N'-1-naphthylurea and its effects on various signaling pathways. Additionally, N-1,3-benzothiazol-2-yl-N'-1-naphthylurea could be studied in combination with other compounds to determine its potential synergistic effects.

Synthesis Methods

N-1,3-benzothiazol-2-yl-N'-1-naphthylurea can be synthesized by the reaction of 2-aminobenzothiazole with 1-naphthylisocyanate in the presence of a suitable solvent and catalyst. The reaction produces N-1,3-benzothiazol-2-yl-N'-1-naphthylurea as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has been extensively studied for its various biological activities. It has shown promising results in the field of cancer research, neurodegenerative diseases, and inflammation. N-1,3-benzothiazol-2-yl-N'-1-naphthylurea has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects and reduce inflammation in animal models.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-17(21-18-20-15-9-3-4-11-16(15)23-18)19-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGUWXHDDVUFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzothiazol-2-YL)-N'-(1-naphthyl)urea

CAS RN

26135-13-7
Record name N-(1,3-BENZOTHIAZOL-2-YL)-N'-(1-NAPHTHYL)UREA
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